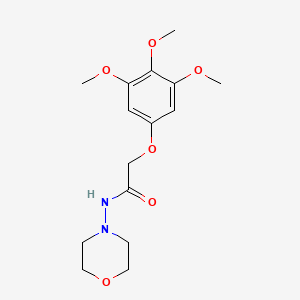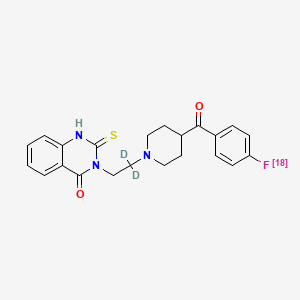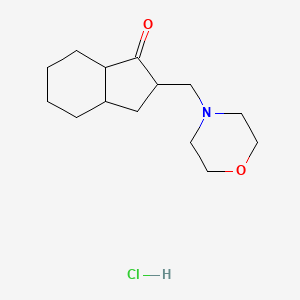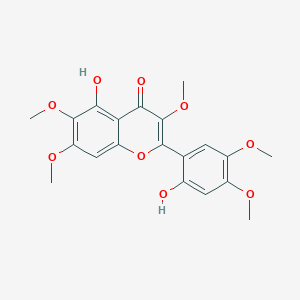
Brickellin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Brickellin is an O-methylated flavonol, a type of flavonoid, which can be found in the plant Brickellia veronicifolia . It is known for its unique chemical structure and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Brickellin can be synthesized through various chromatographic methods. The compound is typically obtained by isolating it from plant extracts using techniques such as gas chromatography-mass spectrometry (GC-MS) and gas chromatography-flame ionization detector (GC-FID) . These methods involve the separation of this compound from other compounds present in the plant extract, followed by its identification and quantification.
Industrial Production Methods
This process includes the use of solvents such as methanol to extract the compound, followed by purification using chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Brickellin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may lead to the formation of hydroxylated derivatives, while reduction reactions can result in the formation of reduced flavonol derivatives.
Applications De Recherche Scientifique
Brickellin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Mécanisme D'action
The mechanism of action of Brickellin involves its interaction with various molecular targets and pathways. The compound exerts its effects by modulating oxidative stress and inflammation pathways. It reduces the formation of reactive oxygen species (ROS) and inhibits the activity of pro-inflammatory enzymes, thereby protecting cells from oxidative damage and inflammation .
Comparaison Avec Des Composés Similaires
Brickellin is unique among flavonoids due to its specific chemical structure, which includes multiple methoxy groups. Similar compounds include other O-methylated flavonols such as quercetin and kaempferol. this compound’s distinct structure and biological activities set it apart from these compounds .
List of Similar Compounds
- Quercetin
- Kaempferol
- Myricetin
- Isorhamnetin
These compounds share some structural similarities with this compound but differ in their specific functional groups and biological activities.
Propriétés
Numéro CAS |
90357-63-4 |
|---|---|
Formule moléculaire |
C20H20O9 |
Poids moléculaire |
404.4 g/mol |
Nom IUPAC |
5-hydroxy-2-(2-hydroxy-4,5-dimethoxyphenyl)-3,6,7-trimethoxychromen-4-one |
InChI |
InChI=1S/C20H20O9/c1-24-11-6-9(10(21)7-12(11)25-2)18-20(28-5)17(23)15-13(29-18)8-14(26-3)19(27-4)16(15)22/h6-8,21-22H,1-5H3 |
Clé InChI |
USWPTYUGAMOLAB-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)O)OC)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



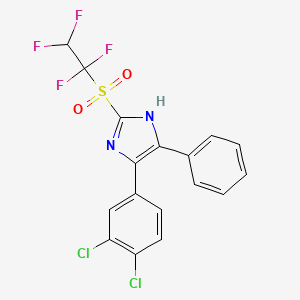
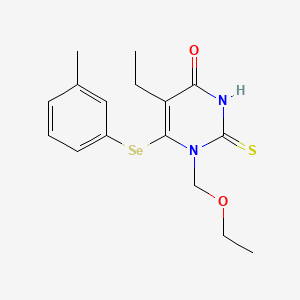
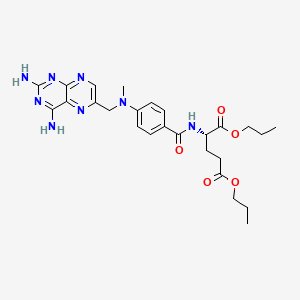

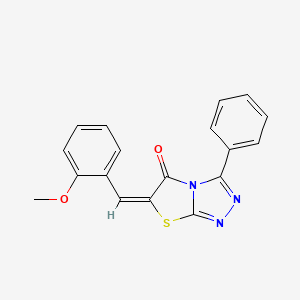
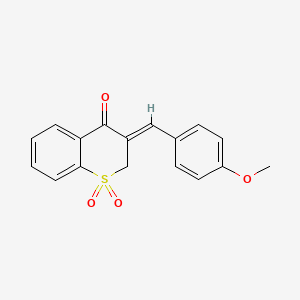
![(Z)-but-2-enedioic acid;1,3-dimethyl-7-[3-[5-(2-morpholin-4-ylethyl)-1,2,4-oxadiazol-3-yl]propyl]purine-2,6-dione](/img/structure/B12744406.png)
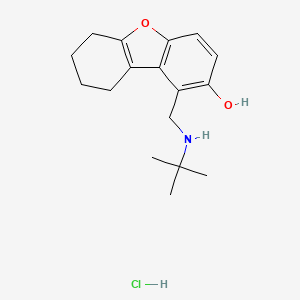
![methyl 2-[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfinylacetate](/img/structure/B12744411.png)
